Decanoyl-10,10,10,d3-L-carnitine Chloride is a stable isotope-labeled derivative of L-carnitine, a naturally occurring compound crucial for fatty acid metabolism. This compound is particularly valuable in scientific research for its ability to serve as an internal standard in analytical chemistry, especially in mass spectrometry. The presence of deuterium atoms allows for precise tracking and quantification of metabolic processes involving L-carnitine and its derivatives. It is classified under stable isotope-labeled compounds, amino acids, and enzyme cofactors, with a specific focus on its applications in biochemistry and pharmacology .
The synthesis of Decanoyl-10,10,10,d3-L-carnitine Chloride typically involves the esterification of L-carnitine with decanoic acid. This reaction is facilitated by the introduction of deuterium atoms at the 10-position of the decanoyl chain. The process usually requires a catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity.
The molecular formula for Decanoyl-10,10,10,d3-L-carnitine Chloride is C17H31D3ClNO4, with a molecular weight of approximately 354.93 g/mol.
Decanoyl-10,10,10,d3-L-carnitine Chloride can participate in several chemical reactions:
The mechanism of action for Decanoyl-10,10,10,d3-L-carnitine Chloride primarily revolves around its role in fatty acid metabolism. As a derivative of L-carnitine, it facilitates the transport of long-chain fatty acids into mitochondria for energy production. The presence of deuterium allows researchers to trace metabolic pathways more accurately through mass spectrometry techniques.
The compound's ability to act as an internal standard enhances the reliability of quantifying carnitine levels in biological samples. Its isotopic labeling significantly improves the sensitivity and specificity of analytical measurements .
Decanoyl-10,10,10,d3-L-carnitine Chloride is typically stored at -20°C to maintain stability and prevent degradation. It appears as a white solid or neat liquid depending on its formulation.
Key chemical properties include:
These properties make it suitable for various analytical applications in both research and industrial settings .
Decanoyl-10,10,10,d3-L-carnitine Chloride has several scientific uses:
This compound exemplifies the intersection of chemistry and biology in understanding metabolic processes and developing therapeutic strategies.
Decanoyl-10,10,10,d3-L-carnitine chloride serves as an essential internal standard in quantitative metabolomics due to its near-identical physicochemical behavior to endogenous decanoylcarnitine combined with a predictable +3 Da mass shift. This deuterated standard is added to biological samples (plasma, urine, or tissues) prior to extraction to correct for analytical variability during sample preparation and instrument analysis. The deuterium atoms are positioned at the metabolically inert terminal methyl group, preventing significant isotope effects that could alter its behavior relative to the native compound [9].
Analytical Applications: In LC-MS/MS analyses, this compound enables absolute quantification of C~10~ acylcarnitines through standard addition or calibration curves. The Raptor ARC-18 column (100 × 2.1 mm, 2.7 µm) achieves baseline separation of underivatized acylcarnitines within 9 minutes, with decanoylcarnitine eluting at approximately 5.2 minutes. The deuterated standard co-elutes with its endogenous counterpart but is distinguished by specific mass transitions (m/z 319.2 → 85.1 vs. 316.3 → 85.1 for unlabeled form) [8]. This mass separation allows precise peak integration even in complex biological matrices where ion suppression may affect detection sensitivity.
Methodology and Performance: Sample preparation involves protein precipitation with methanol followed by dilution in 0.1% formic acid. Using bovine serum albumin (BSA) as a surrogate matrix, validation studies demonstrate exceptional analytical performance with limits of detection (LOD) below 0.5 ng/mL and linear ranges spanning 25–5,000 ng/mL [8]. The inclusion of this internal standard reduces matrix effects from phospholipids and salts by >80% compared to external calibration methods [4]. Recent HIV/TB co-infection research employing this standard revealed 3.2-fold elevated decanoylcarnitine in co-infected patients versus controls (p<0.001), indicating profound disruption of mitochondrial β-oxidation during comorbidity [4].
Table 1: Analytical Performance Metrics of Decanoyl-10,10,10,d3-L-carnitine Chloride in LC-MS/MS Applications
Parameter | Value | Significance |
---|---|---|
Retention Time | 5.2 min | Co-elution with endogenous target |
Precision (CV%) | <5% intra-run <8% inter-run | Meets FDA bioanalytical guidelines |
Recovery Efficiency | 95-102% | Minimal matrix effects |
LOD/LOQ | 0.2 ng/mL / 0.8 ng/mL | High sensitivity detection |
Linear Range | 25-5000 ng/mL | Suitable for physiological concentrations |
Metabolomic Insights: The implementation of this deuterated standard in targeted metabolomics workflows has revealed crucial pathophysiological insights. Studies of HIV/TB co-infection demonstrated disrupted fatty acid oxidation characterized by 2.8-fold elevation of decanoylcarnitine (normalized to creatinine) when quantified against the d3-standard [4]. In newborn screening programs, the compound enables precise quantification of decanoylcarnitine in dried blood spots, with concentrations >0.5 µmol/L serving as critical indicators for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency diagnosis [6]. The standard’s stability allows for batch analysis of thousands of samples with minimal analytical drift, making it indispensable for large-scale metabolomic initiatives investigating inborn errors of metabolism and acquired metabolic disturbances.
Decanoyl-10,10,10,d3-L-carnitine chloride has revolutionized our understanding of fatty acid oxidation disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency (OMIM #201450). This autosomal recessive disorder (incidence 1:14,000) stems from mutations in the ACADM gene at position 1p31.1, causing pathogenic variants like p.Lys329Glu that impair octanoyl-CoA and decanoyl-CoA dehydrogenation [7]. The deuterated standard enables precise quantification of accumulating decanoylcarnitine, which serves as a diagnostic biomarker and mechanistic probe.
Pathobiochemical Mechanisms: In MCAD deficiency, impaired β-oxidation leads to toxic accumulation of medium-chain fatty acyl-CoAs. Through enzymatic transesterification, these acyl groups conjugate with carnitine forming decanoylcarnitine and other medium-chain acylcarnitines. The d3-labeled standard allows researchers to quantify these metabolites with high precision, revealing 15-30-fold elevations of decanoylcarnitine in patient plasma compared to healthy controls [2] [6]. This accumulation reflects the substrate specificity of MCAD, which shows peak activity for C~6~-C~10~ acyl-CoA substrates. The subsequent disruption of energy homeostasis manifests clinically as hypoketotic hypoglycemia during fasting stress, often progressing to hepatic dysfunction and encephalopathy – a clinical presentation historically misdiagnosed as Reye syndrome [2].
Diagnostic Applications: The deuterated standard enables establishment of clinically validated diagnostic thresholds. MCAD-deficient patients exhibit decanoylcarnitine concentrations >0.5 µM in plasma (vs. <0.05 µM in healthy individuals) and decanoylcarnitine/acetylcarnitine ratios >0.2 [6]. These metrics are particularly valuable given the episodic nature of metabolic decompensation – the stable isotope standard allows detection even during asymptomatic periods. When analyzing urinary acylcarnitine profiles, the d3-standard facilitates identification of the characteristic C~10~ signature, which persists longer than glycine conjugates like hexanoylglycine during remission phases [2].
Table 2: Diagnostic Utility of Decanoylcarnitine Profiling in MCAD Deficiency
Diagnostic Context | Decanoylcarnitine Concentration | Clinical Significance |
---|---|---|
Newborn Screening | >0.4 µmol/L in dried blood spots | 92% sensitivity for MCAD deficiency |
Symptomatic Patients | 5-35 µmol/L (plasma) | Correlates with clinical severity |
Therapeutic Monitoring (L-carnitine) | 8-22 µmol/L (urine) | Enhanced excretion of toxic metabolites |
Asymptomatic Patients | 0.5-2.5 µmol/L (plasma) | Identifies at-risk individuals |
Genetic Variant Carriers | 0.1-0.3 µmol/L (plasma) | Detects heterozygotes |
Therapeutic Monitoring: Administration of therapeutic L-carnitine (50-100 mg/kg/day) enhances excretion of toxic acyl moieties as acylcarnitines. Using the d3-standard as a reference, studies demonstrate 6-8-fold increased urinary excretion of decanoylcarnitine in supplemented patients [2]. This detoxification mechanism underlies current treatment strategies combining carnitine supplementation with dietary fat restriction. Furthermore, the deuterated standard enables pharmacokinetic studies of carnitine ester distribution, revealing significant tissue accumulation in liver and cardiac muscle that correlates with end-organ damage in MCAD deficiency [6]. The compound has also been instrumental in characterizing peroxisomal metabolism of medium-chain acylcarnitines via carnitine octanoyltransferase (CrOT), expanding understanding of compensatory pathways in fatty acid oxidation disorders [6].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: